2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
This compound is a triazole-thioacetamide derivative with a complex heterocyclic architecture. Its core structure comprises a 1,2,4-triazole ring substituted at the 5-position with a 2-oxobenzo[d]thiazole moiety via a methylene linker, a phenethyl group at the 4-position, and a thioether bridge connecting to an N-(m-tolyl)acetamide side chain.
The compound’s design aligns with pharmacophore models for kinase inhibitors and antimicrobial agents, where triazole-thioacetamide scaffolds are known to interact with cysteine residues or metal ions in enzymatic active sites . However, its specific biological profile remains under investigation.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVXDRDAIEUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can be achieved through a multi-step reaction process. Typically, it involves the initial formation of the oxobenzo[d]thiazol core, followed by the incorporation of the triazole ring via cyclization reactions. Each step requires precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production might be scaled up using large reactors, where the reactions are carried out in a continuous flow to enhance efficiency. This involves meticulous optimization of reaction parameters and the use of advanced purification techniques like column chromatography or recrystallization to achieve the desired compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound is prone to various types of reactions such as:
Oxidation: Conversion to corresponding oxides or further functionalization of the aromatic rings.
Reduction: Reduction of specific functional groups leading to changes in the electronic properties.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilization of halogenating agents like bromine or chlorine under controlled temperature conditions.
Major Products
These reactions can lead to the formation of various derivatives, enhancing the compound’s utility in different applications by modifying its physicochemical properties.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity : Research indicates that compounds similar to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth and reducing infection rates in clinical settings .
- Anticancer Properties : Some derivatives of the compound have shown promise in cancer treatment by inducing apoptosis in tumor cells. Studies suggest that the incorporation of the triazole moiety enhances its interaction with cellular targets involved in cancer progression .
- Coagulation Factor Inhibition : The compound has been identified as a potential inhibitor of coagulation factor Xa, which plays a critical role in thromboembolic diseases such as myocardial infarction and deep vein thrombosis. This application underscores its therapeutic potential in preventing blood clots and managing cardiovascular diseases .
Agricultural Applications
- Fungicides : The thiazole and triazole components are known for their antifungal properties. This compound can be utilized as a fungicide to protect crops from fungal infections, enhancing agricultural productivity .
- Pesticidal Activity : Similar compounds have been explored for their insecticidal properties, suggesting that this compound may also possess activity against certain pests, thereby contributing to integrated pest management strategies in agriculture .
Antimicrobial Efficacy
A study conducted on various synthesized derivatives of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the phenethyl group could enhance antimicrobial activity.
Cancer Research
In vitro studies revealed that certain derivatives of this compound could effectively induce cell cycle arrest and apoptosis in breast cancer cell lines. These findings suggest the potential for developing new anticancer therapies based on this chemical structure.
Mechanism of Action
The compound operates through a mechanism that involves binding to specific molecular targets. For instance, it might inhibit the activity of particular enzymes by occupying their active sites, thus preventing the natural substrates from interacting with these enzymes. This leads to downstream effects on metabolic pathways or cellular processes, which are pivotal in its application in drug development and biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 2-oxobenzo[d]thiazole , phenethyl , and m-tolyl groups. Key comparisons with analogues include:
Pharmacological and Physicochemical Properties
- Binding Affinity: The phenethyl group may enhance hydrophobic interactions in enzyme pockets compared to smaller substituents (e.g., methyl or amino groups) .
- Metabolic Stability : The m-tolyl acetamide group is less prone to oxidative metabolism than p-tolyl or hydrazide-terminated compounds, as meta-substitution slows CYP450-mediated degradation .
Biological Activity
The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (CAS Number: 847401-16-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 473.6 g/mol. The structure features a triazole ring, a thiazole moiety, and an acetamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting that the presence of the triazole ring in our compound may enhance its antimicrobial activity .
Anti-inflammatory and Analgesic Effects
The compound's potential anti-inflammatory and analgesic effects have been evaluated through various pharmacological tests. In a study comparing several newly synthesized compounds, those with similar structural features showed promising results in reducing inflammation and pain in animal models . The analgesic activity was assessed using the tail flick and hot plate tests, where compounds were compared against standard analgesics like aspirin.
The biological activity of this compound is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Inhibitory effects on COX activities were noted in related studies on triazole derivatives .
Study 1: Analgesic Activity Assessment
In one study, various derivatives were synthesized and tested for their analgesic effects using the writhing test in mice. The results indicated that certain compounds exhibited significantly higher analgesic activity compared to traditional NSAIDs. This suggests that our compound may possess similar or enhanced efficacy in pain relief .
Study 2: Toxicity Evaluation
A toxicity evaluation was conducted using zebrafish embryos as a model organism. The study aimed to assess the acute toxicity levels of different benzamide derivatives, including those structurally related to our compound. The findings indicated low toxicity levels at therapeutic doses, supporting the safety profile for potential therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Analgesic Activity | Significant in animal models |
| COX Inhibition | Yes |
| Toxicity Level | Low (in zebrafish model) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic chemistry. A common approach involves:
Condensation of 2-oxobenzo[d]thiazole-3(2H)-yl)methyl derivatives with phenethylamine to form the triazole core.
Thioether linkage formation using chloroacetic acid derivatives under reflux conditions (e.g., ethanol, 6–8 hours) .
Final acetylation with m-tolyl isocyanate or activated esters.
- Key Techniques : Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use integrated analytical methods:
- Elemental Analysis : Confirm stoichiometry (C, H, N, S content).
- IR Spectroscopy : Identify thioamide (C=S, ~650 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) vibrations .
- 1H/13C NMR : Assign protons (e.g., phenethyl CH₂ at δ 2.8–3.2 ppm) and carbons (carbonyl at ~170 ppm) .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer : Prioritize enzyme-/receptor-based assays:
- Cyclooxygenase (COX) Inhibition : Measure IC₅₀ via colorimetric kits (e.g., prostaglandin quantification).
- Antimicrobial Activity : Use broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer : Leverage quantum chemical calculations (e.g., DFT) and ICReDD’s reaction path search tools:
Simulate transition states to identify energy barriers for triazole ring closure.
Use machine learning (ML) to predict optimal solvents/temperatures based on similar 1,2,4-triazole syntheses .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer :
Perform meta-analysis of substituent effects (e.g., phenethyl vs. benzyl groups on triazole).
Validate hypotheses via SAR studies: Synthesize analogs with controlled substitutions (e.g., halogenated m-tolyl) and compare IC₅₀ values .
Q. How are molecular dynamics (MD) simulations applied to study its binding mechanisms?
- Methodological Answer :
Dock the compound into target proteins (e.g., COX-2 PDB: 5IKT) using AutoDock Vina.
Run 100-ns MD simulations (GROMACS) to assess stability of ligand-receptor interactions (e.g., H-bonding with Arg120).
Compare free energy landscapes (MM/PBSA) with analogs to explain potency variations .
Q. What reactor designs improve scalability of its synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
